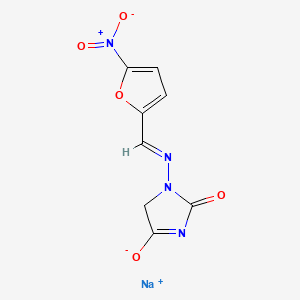
Nitrofurantoin sodium
Descripción general
Descripción
La nitrofurantoína sódica es un antibiótico nitrofurano que se utiliza principalmente para tratar infecciones del tracto urinario no complicadas . Es conocida por su amplia actividad antibacteriana contra bacterias grampositivas y gramnegativas . La nitrofurantoína sódica es convertida por las nitroreductasas bacterianas en intermediarios electrofílicos, que inhiben el ciclo del ácido cítrico y la síntesis de ADN, ARN y proteínas .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La preparación de nitrofurantoína sódica implica la hidrólisis del dietil éster del 5-nitrofurfural en presencia de ácido clorhídrico y agua purificada a 60-70°C . El producto hidrolizado se hace reaccionar luego con aminohidantoína a 90-95°C en condiciones de reflujo, con un catalizador y cloruro de sodio agregados a la mezcla . El producto de la reacción se lava con agua purificada hasta que el pH es neutro, y el producto final se obtiene después del secado .
Métodos de producción industrial
La producción industrial de nitrofurantoína sódica sigue una ruta sintética similar, pero se optimiza para un mayor rendimiento y un menor consumo de energía . El proceso implica el uso de dispositivos de reacción de membrana de ósmosis inversa y control preciso de la temperatura para garantizar la hidrólisis completa y la reacción eficiente .
Análisis De Reacciones Químicas
Tipos de reacciones
La nitrofurantoína sódica experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: Puede sufrir reacciones de oxidación bajo ciertas condiciones.
Sustitución: La nitrofurantoína sódica puede participar en reacciones de sustitución, particularmente en presencia de nucleófilos.
Reactivos y condiciones comunes
Reducción: Las nitroreductasas bacterianas son los principales agentes para la reducción de la nitrofurantoína sódica.
Oxidación: Se pueden utilizar agentes oxidantes como el peróxido de hidrógeno.
Sustitución: Los nucleófilos como las aminas y los tioles pueden reaccionar con la nitrofurantoína sódica en condiciones suaves.
Principales productos formados
Los principales productos formados a partir de estas reacciones incluyen varios intermediarios electrofílicos que inhiben los procesos bacterianos .
Aplicaciones Científicas De Investigación
La nitrofurantoína sódica tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como compuesto modelo para estudiar la química de los nitrofuranos y su reactividad.
Industria: La nitrofurantoína sódica se utiliza en el desarrollo de nuevos agentes antibacterianos y formulaciones.
Mecanismo De Acción
La nitrofurantoína sódica es reducida por las flavoproteínas bacterianas a intermediarios reactivos que inactivan o alteran las proteínas ribosómicas bacterianas . Esto conduce a la inhibición de la síntesis de proteínas, el metabolismo energético aerobio, la síntesis de ADN, ARN y la pared celular . El compuesto se dirige a múltiples vías bacterianas, lo que lo hace efectivo contra una amplia gama de bacterias y reduce la probabilidad de desarrollo de resistencia .
Comparación Con Compuestos Similares
Compuestos similares
Trimetoprima/Sulfametoxazol: Otro antibiótico utilizado para tratar infecciones del tracto urinario.
Ciprofloxacina: Un antibiótico fluoroquinolónico con un espectro de actividad más amplio.
Amoxicilina: Un antibiótico β-lactámico utilizado para diversas infecciones bacterianas.
Unicidad
La nitrofurantoína sódica es única debido a sus múltiples mecanismos de acción y su capacidad para atacar varios procesos bacterianos simultáneamente . Esto reduce la probabilidad de resistencia bacteriana en comparación con otros antibióticos que se dirigen a una sola vía . Además, la nitrofurantoína sódica es efectiva a niveles de pH más bajos, lo que la hace particularmente útil para tratar infecciones del tracto urinario .
Propiedades
IUPAC Name |
sodium;3-[(E)-(5-nitrofuran-2-yl)methylideneamino]-2-oxo-4H-imidazol-5-olate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O5.Na/c13-6-4-11(8(14)10-6)9-3-5-1-2-7(17-5)12(15)16;/h1-3H,4H2,(H,10,13,14);/q;+1/p-1/b9-3+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFDJQFFKYDCYIG-JSGFVSQVSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NC(=O)N1N=CC2=CC=C(O2)[N+](=O)[O-])[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=NC(=O)N1/N=C/C2=CC=C(O2)[N+](=O)[O-])[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N4NaO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
67-20-9 (Parent) | |
| Record name | Nitrofurantoin sodium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000054875 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80202308 | |
| Record name | Nitrofurantoin sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80202308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54-87-5 | |
| Record name | Nitrofurantoin sodium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000054875 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nitrofurantoin sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80202308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NITROFURANTOIN SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MAL9M0T5LV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is Nitrofurantoin sodium excreted from the body?
A: Research using a dog model demonstrated that after intravenous administration, this compound is primarily excreted in bile. [, ]. Significant biliary excretion was observed, with bile-to-blood drug ratios reaching approximately 200 []. Furthermore, the studies revealed that a significant portion of the Nitrofurantoin excreted in bile undergoes enterohepatic cycling, meaning it is reabsorbed from the intestines back into the bloodstream []. This cycling contributes to the drug's persistence in the body.
Q2: Does this compound administration impact bile flow?
A: Yes, studies show that this compound exhibits a hydrocholeretic effect, meaning it increases bile flow [, ]. This effect was observed in dogs following both intravenous and intraduodenal administration of the drug [, ]. The extent of bile flow increase correlated directly with the administered dose of this compound [, ]. Interestingly, the hydrocholeretic effect of this compound was found to be considerably stronger than that of dehydrocholic acid, a known choleretic agent [].
Q3: Is there evidence of saturation in the excretion of this compound?
A: Research suggests that the biliary and urinary systems have different saturation points for Nitrofurantoin excretion []. In dogs, the biliary excretion system, responsible for eliminating substances through bile, became saturated at a this compound dose of 24.0 mg/kg []. In contrast, the urinary system, responsible for eliminating substances through urine, reached saturation at a lower dose of 6.0 mg/kg []. This difference in saturation points highlights the importance of understanding the various elimination pathways involved in this compound excretion.
Q4: Does liver health influence this compound excretion?
A: Yes, liver function significantly impacts this compound excretion and its hydrocholeretic effect. In dogs with experimentally induced liver impairment using carbon tetrachloride (CCl4), both biliary excretion and the hydrocholeretic effect of this compound were drastically reduced compared to healthy animals []. This finding underscores the crucial role of the liver in processing and eliminating this compound.
Q5: What is the clinical significance of this compound's impact on sperm?
A: Research has shown that this compound can immobilize sperm at specific concentrations []. This finding led to its clinical application in a surgical setting. Intraoperative irrigation of the vas deferens (the duct that carries sperm) with this compound solutions resulted in temporary sterility in patients []. This approach provides a potential method for achieving short-term contraception.
Q6: How does this compound perform against bacteria commonly causing urinary tract infections?
A: In vitro studies have investigated the susceptibility of bacterial strains, particularly those frequently implicated in urinary tract infections (UTIs), to this compound []. This research involved testing the drug's efficacy against Klebsiella, Enterobacter, and Serratia species. The results provided valuable insights into the in vitro activity of this compound against these UTI-causing pathogens, guiding its clinical application in treating such infections.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl (15S,16R)-16-hydroxy-15-methyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxylate](/img/structure/B1242073.png)
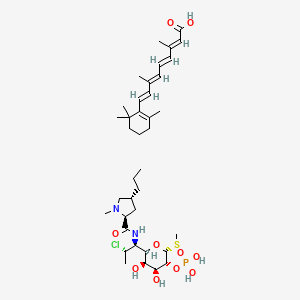
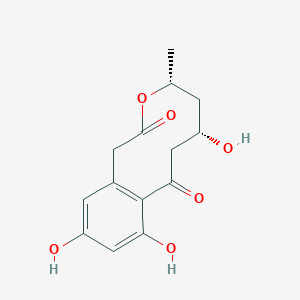
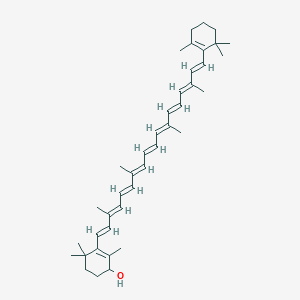
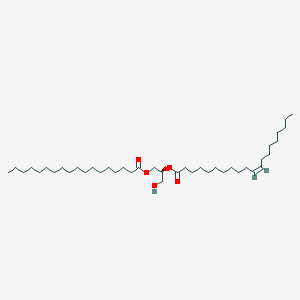
![[(1S,3R,13S,14S,17S,18R,19R,20S,21S,23S,24R,25S)-18,19,21,24-tetraacetyloxy-25-hydroxy-3,13,14,25-tetramethyl-6,15,22-trioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-20-yl]methyl acetate](/img/structure/B1242087.png)
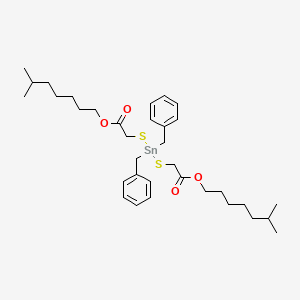

![ammonium pertechnetate[99Tc]](/img/structure/B1242090.png)
![2-[(E)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(6S,7S)-2-carboxy-3-[(1-methylpyridin-1-ium-4-yl)sulfanylmethyl]-5,8-dioxo-5lambda4-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl]amino]-2-oxoethylidene]amino]oxy-2-methylpropanoate](/img/structure/B1242091.png)
![8-{(2E)-2-[(2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]hydrazinyl}-6-hydroxy-7-(2-hydroxyethyl)-3-methyl-3,7-dihydro-2H-purin-2-one](/img/structure/B1242092.png)
![7-chloro-N-[(E)-(2-methylphenyl)methylideneamino]quinolin-4-amine](/img/structure/B1242094.png)
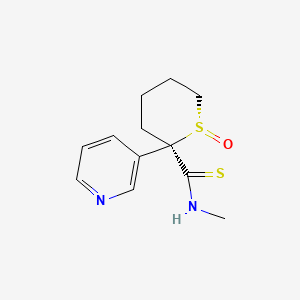
![2-(6-Chloro-9-methyl-2,3-dioxo-1,4-dihydroindeno[2,3-b]pyrazin-9-yl)acetic acid](/img/structure/B1242096.png)
